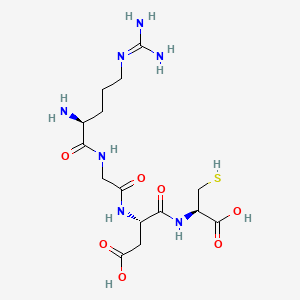

Arg-Gly-Asp-Cys

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGSIYIIMVBZQU-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of Arg-Gly-Asp-Cys (RGDC) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp (RGD) sequence is a ubiquitous recognition motif found in numerous extracellular matrix (ECM) proteins, playing a pivotal role in cell-matrix interactions.[1] The addition of a C-terminal cysteine residue to form the Arg-Gly-Asp-Cys (RGDC) peptide provides a versatile tool for researchers, enabling conjugation to various molecules and surfaces while retaining its inherent biological activity. This technical guide provides a comprehensive overview of the biological functions of the RGDC peptide, focusing on its role in cell adhesion, signal transduction, and apoptosis. It is intended to serve as a resource for researchers, scientists, and drug development professionals working in areas such as cancer therapy, tissue engineering, and drug delivery.[2][3]

Core Biological Function: Integrin-Mediated Cell Adhesion

The primary biological function of the RGDC peptide is to mediate cell adhesion by binding to integrin receptors on the cell surface.[4] Integrins are a family of heterodimeric transmembrane receptors that, upon binding to ligands like RGDC, initiate a cascade of intracellular signaling events.[4] The cysteine residue in the RGDC peptide allows for its covalent attachment to surfaces or other molecules, making it a valuable tool for studying and promoting cell adhesion in vitro and in vivo.[2][3]

Quantitative Data: Integrin Binding Affinity

While specific IC50 values for the linear RGDC peptide are not extensively documented, data for linear RGD peptides provide a strong indication of its binding affinity for various integrin subtypes. The affinity is crucial for determining the peptide's effectiveness in biological assays and therapeutic applications.

| Peptide Type | Integrin Subtype | IC50 (nM) | Reference(s) |

| Linear RGD | αvβ3 | 12 - 89 | [5] |

| Linear RGD | αvβ5 | 167 - 580 | [5] |

| Linear RGD | α5β1 | 34 - 335 | [5][6] |

| Cyclic RGD (RGDfV) | αvβ3 | Higher than linear | [7] |

| Tetrameric cRGD | αvβ3 | 3.87 | [8] |

| Monomeric cRGD | αvβ3 | 41.70 | [8] |

Note: The binding affinity of RGD peptides can be influenced by factors such as cyclization and multimerization, which often lead to increased affinity and selectivity.[7][9] The data presented here for linear RGD peptides can be considered a baseline for the expected affinity of the RGDC peptide.

Signaling Pathways Activated by RGDC

Binding of the RGDC peptide to integrins triggers a series of intracellular signaling events that regulate crucial cellular processes, including proliferation, survival, and migration. Two key signaling pathways activated by RGD peptides are the Focal Adhesion Kinase (FAK) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Focal Adhesion Kinase (FAK) Signaling

Upon integrin engagement by RGDC, FAK, a non-receptor tyrosine kinase, is recruited to focal adhesions and autophosphorylated at tyrosine 397 (Tyr397).[10][11] This phosphorylation event creates a binding site for the SH2 domain of Src family kinases, leading to their activation and subsequent phosphorylation of other sites on FAK, further propagating the signal.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The activation of FAK and Src can lead to the activation of the MAPK/ERK pathway.[12] This pathway is a crucial regulator of gene expression and cell cycle progression. RGD-mediated activation of this pathway can influence cell proliferation and differentiation.

Induction of Apoptosis

Interestingly, beyond its role in promoting cell adhesion and survival, the RGDC peptide can also induce apoptosis (programmed cell death) in certain contexts, particularly in tumor cells.[1][13] This pro-apoptotic effect is often mediated through the direct activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][14]

Caspase-3 Activation

RGD peptides have been shown to enter cells and directly interact with pro-caspase-3, inducing its autoprocessing and activation.[1] This activation can occur independently of integrin-mediated death signals and represents a novel mechanism for the anti-cancer activity of RGD-based peptides.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of RGDC peptide's biological functions.

Cell Adhesion Assay

This protocol provides a standard method to quantify the attachment of cells to a surface functionalized with the RGDC peptide.

Materials:

-

96-well tissue culture plates

-

RGDC peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS)

-

Cell suspension in serum-free medium

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the RGDC peptide solution (e.g., 50 µL of 10-100 µg/mL) overnight at 4°C. Use uncoated wells and wells coated with a control peptide (e.g., RGE-C) as controls.

-

Blocking: Wash the wells three times with PBS and block with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Seeding: Wash the wells again with PBS. Seed cells (e.g., 2 x 10^4 cells/well) in serum-free medium and incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with Crystal Violet solution for 20 minutes.

-

Washing: Wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add solubilization solution to each well and incubate for 15 minutes with gentle shaking.

-

Quantification: Measure the absorbance at 590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by the RGDC peptide using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

RGDC peptide

-

Cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of RGDC peptide for a desired time period (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The this compound (RGDC) peptide is a powerful tool in biomedical research and drug development. Its ability to mimic the cell-binding domain of ECM proteins allows for the modulation of cell adhesion, the activation of specific signaling pathways, and, in some cases, the induction of apoptosis. The presence of the terminal cysteine residue provides a convenient handle for conjugation, further expanding its utility. This guide provides a foundational understanding of the biological functions of the RGDC peptide, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this versatile molecule.

References

- 1. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Adhesive Peptide [RGDC] - AnaSpec [bioscience.co.uk]

- 3. innopep.com [innopep.com]

- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct biophysical mechanisms of focal adhesion kinase mechanoactivation by different extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RGD peptide-induced apoptosis in human leukemia HL-60 cells requires caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Mechanism of Action of Arg-Gly-Asp-Cys (RGDC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Arg-Gly-Asp-Cys (RGDC) is a key player in the field of cell adhesion and signaling. As a member of the RGD peptide family, its mechanism of action is centered on its ability to mimic extracellular matrix (ECM) proteins and bind to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular events that regulate fundamental cellular processes such as adhesion, migration, proliferation, and survival. The terminal cysteine residue provides a versatile tool for conjugation and immobilization, making RGDC a valuable asset in biomaterials science and drug delivery research. This technical guide provides a detailed exploration of the core mechanism of action of RGDC, including quantitative binding data, in-depth experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Integrin Binding and Specificity

The foundational step in the mechanism of action of RGDC is its binding to integrins, a family of heterodimeric transmembrane receptors. The Arg-Gly-Asp (RGD) sequence is the primary recognition motif for a subset of integrins, including αvβ3, αvβ5, and α5β1. The affinity and selectivity of this binding are crucial for the subsequent biological response.

Quantitative Analysis of RGD Peptide-Integrin Interactions

The binding affinity of RGD-containing peptides to various integrin subtypes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand. The following table summarizes the IC50 values for various RGD peptides, providing a comparative view of their binding affinities. While specific IC50 values for the linear RGDC peptide are not always explicitly reported in comparative studies, the data for related RGD peptides offer valuable insights. Cyclic RGD peptides, for instance, generally exhibit higher affinity and selectivity.[1]

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| RGD (linear) | αvβ3 | 89 | |

| RGD (linear) | α5β1 | 335 | |

| RGD (linear) | αvβ5 | 440 | |

| GRGDSPK (linear) | αvβ3 | 12.2 | [1] |

| c(RGDfV) | αvβ3 | 1.5 - 6 | [1] |

| RGD-4C (ACDCRGDCFCG) | αvβ3 | 8.3 | [1] |

| RGD-4C (ACDCRGDCFCG) | αvβ5 | 46 | [1] |

| CT3HPQcT3RGDcT3 | αvβ3 | 30 - 42 | [2] |

| CT3RGDcT3NWaCT3 | αvβ5 | 650 | [2] |

| CT3RGDcT3AY(D-Leu)CT3 | α5β1 | 90 - 173 | [2] |

The Role of the Cysteine Residue

The terminal cysteine in the RGDC sequence plays a multifaceted role. While the RGD motif is responsible for the primary interaction with integrins, the cysteine residue offers a reactive thiol group that is pivotal for various applications:

-

Immobilization and Conjugation: The thiol group of cysteine allows for the covalent attachment of RGDC to surfaces, scaffolds, and nanoparticles. This is a widely used strategy in biomaterial engineering to create cell-adhesive surfaces that promote tissue integration.[3][4] The reaction of the thiol group with maleimide-functionalized surfaces is a common and efficient method for immobilization.[3][4]

-

Pharmacokinetic Modulation: The addition of a cysteine residue to an RGD peptide has been shown to prolong its plasma half-life.[5] This is achieved through the formation of a disulfide bond with serum albumin, effectively creating a larger complex that is cleared more slowly from circulation.[5] This has significant implications for the development of RGD-based therapeutics.

-

Dimerization and Multimerization: The cysteine residue can be used to form disulfide bridges, leading to the creation of dimeric or multimeric RGD peptides. These multivalent constructs can exhibit increased avidity for integrin receptors due to the chelate effect, resulting in enhanced biological activity.

Downstream Signaling Pathways: The Focal Adhesion Kinase (FAK) Cascade

Upon binding of RGDC to integrins, a series of intracellular signaling events are initiated. A central pathway in this process is the Focal Adhesion Kinase (FAK) signaling cascade, which plays a critical role in mediating the cellular responses to integrin engagement.[6][7]

The binding of RGDC to integrins leads to the clustering of these receptors on the cell membrane. This clustering brings together various signaling proteins at sites called focal adhesions. The key steps in the FAK signaling pathway are as follows:

-

FAK Activation: Integrin clustering leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[8]

-

Src Recruitment and Activation: The phosphorylated Y397 serves as a docking site for the SH2 domain of the Src family of tyrosine kinases. This interaction leads to the activation of Src.[8]

-

Paxillin (B1203293) Phosphorylation: The FAK-Src complex then phosphorylates other downstream targets, including paxillin. Phosphorylated paxillin acts as a scaffold to recruit other signaling molecules.[9]

-

ERK Activation: The activation of the FAK/Src complex can lead to the activation of the Ras-MAPK pathway, resulting in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[9]

-

Cellular Responses: The activation of these downstream effectors ultimately leads to changes in gene expression and cytoskeletal organization, resulting in cellular responses such as adhesion, migration, proliferation, and survival.[9]

RGDC-induced integrin signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of RGDC.

Solid-Phase Peptide Synthesis (SPPS) of RGDC

Solid-phase peptide synthesis is the standard method for producing RGDC and other peptides.[10][11]

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin). The first amino acid (C-terminus, Cysteine) is attached to the resin. The alpha-amino group and any reactive side chains are protected with temporary protecting groups (e.g., Fmoc).[12]

-

Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound cysteine is removed using a mild base, typically 20% piperidine (B6355638) in dimethylformamide (DMF).[13]

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Aspartic acid) is activated (e.g., with HBTU/HOBt) and added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amino group of the resin-bound amino acid to form a peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid (Glycine and Arginine) in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) workflow for RGDC.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a surface coated with RGDC.[3][4]

Protocol:

-

Plate Coating: Coat the wells of a 96-well tissue culture plate with RGDC peptide solution (e.g., 1-100 µg/mL in sterile phosphate-buffered saline, PBS). Incubate for 1-2 hours at 37°C. As a negative control, use wells coated with a non-adhesive peptide (e.g., RGE-C) or PBS alone.

-

Blocking: Wash the wells with PBS and then block any remaining non-specific binding sites with a solution of 1% bovine serum albumin (BSA) in PBS for 30 minutes at 37°C.

-

Cell Seeding: Harvest cells (e.g., HeLa, HDFs) using a non-enzymatic cell dissociation solution to preserve cell surface receptors. Resuspend the cells in serum-free media and seed them into the coated wells at a density of 1 x 10^4 to 5 x 10^4 cells per well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: The number of adherent cells can be quantified using various methods:

-

Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and then solubilize the stain with 10% acetic acid. Measure the absorbance at 570 nm.

-

Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before seeding. After washing, measure the fluorescence intensity in each well.

-

Cell adhesion assay workflow.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of RGDC on cell migration.

Protocol:

-

Cell Seeding: Seed cells (e.g., HT1080 fibrosarcoma cells) in a 24-well plate and grow them to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentration of soluble RGDC peptide. Use media without the peptide as a control.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

-

Analysis: Measure the width of the scratch at different time points. The rate of cell migration can be calculated by the decrease in the width of the scratch over time.

Conclusion

The this compound (RGDC) peptide is a powerful tool in cell biology and bioengineering. Its mechanism of action is initiated by the specific binding of its RGD motif to integrin receptors, which in turn activates intracellular signaling cascades, most notably the FAK pathway. This leads to the regulation of critical cellular functions, including adhesion and migration. The terminal cysteine residue provides a versatile handle for conjugation, enabling the development of advanced biomaterials and targeted therapeutics. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is essential for harnessing the full potential of RGDC in research and drug development.

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase: switching between GAPs and GEFs in the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. minds.wisconsin.edu [minds.wisconsin.edu]

- 11. The synthesis of RGD pepties via solid phase peptide synthesis [minds.wisconsin.edu]

- 12. peptide.com [peptide.com]

- 13. ejbiotechnology.info [ejbiotechnology.info]

An In-depth Technical Guide to RGD-Cys Peptide Integrin Binding Specificity

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding specificity of Arginyl-Glycyl-Aspartyl-Cysteinyl (RGD-Cys) peptides to integrin receptors. It covers quantitative binding data, detailed experimental protocols for assessing specificity, and the downstream signaling pathways initiated upon binding.

Introduction to Integrins and the RGD Motif

Integrins are a family of transmembrane heterodimeric receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell adhesion.[1] These receptors are crucial regulators of numerous cellular processes, including survival, proliferation, differentiation, and migration.[2][3] A subset of the 24 known human integrin subtypes recognizes the tripeptide RGD motif found in many ECM proteins like fibronectin, vitronectin, and laminin.[3][4] The eight RGD-binding integrins are αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[3][5]

The affinity and selectivity of RGD peptides for different integrin subtypes are heavily influenced by the conformation of the peptide and the amino acids flanking the RGD sequence.[4] Cyclic RGD peptides, often constrained by a disulfide bond between cysteine residues (forming a cystine bridge) or other cyclization strategies, exhibit significantly higher affinity and selectivity compared to their linear counterparts.[4][6] This conformational constraint mimics the presentation of the RGD loop in native ECM proteins.[7] Understanding the binding specificity of RGD-Cys peptides is critical for the development of targeted therapeutics in areas such as oncology, where integrins like αvβ3 are overexpressed on tumor cells and angiogenic endothelial cells.[8][9]

Quantitative Binding Affinity of RGD Peptides to Integrin Subtypes

The binding affinity of RGD peptides to integrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of the binding of a natural ligand. Lower IC50 values indicate higher binding affinity. The data below, compiled from various studies, illustrates the binding affinities of representative linear and cyclic RGD peptides to several integrin subtypes.

| Peptide | Integrin Subtype | IC50 (nM) | Comments | Reference |

| Linear RGD Peptide | αvβ3 | 89 | Potent inhibitor | [10] |

| α5β1 | 335 | Moderate inhibitor | [10] | |

| αvβ5 | 440 | Moderate inhibitor | [10] | |

| c(RGDfV) | αvβ3 | 1.5 - 44 | High affinity; reference compound | [11][12] |

| αvβ5 | 250 | [12] | ||

| α5β1 | 141 | [12] | ||

| αvβ6 | >1000 | Low affinity | [13] | |

| c(RGDfK) | αvβ3 | 38.5 - 112 | High affinity; used in radiotracers | [6] |

| αvβ5 | 503 | [12] | ||

| α5β1 | 236 | [12] | ||

| αvβ6 | ~1000 | Low affinity | [13] | |

| c(RGDyK) | αvβ3 | 10 - 30 | High affinity; engineered knottin peptides | [7] |

| E[c(RGDyK)]₂ (Dimer) | αvβ3 | 79.2 ± 4.2 | Dimeric peptide for imaging | [14] |

| Bicyclic RGD Peptides | αvβ3 | 30 - 42 | High affinity and selectivity | [15] |

| αvβ5 | 650 | Medium affinity, non-selective | [15] | |

| α5β1 | 90 - 173 | High affinity, medium selectivity | [15] |

Note: The specific IC50 values can vary between assays and experimental conditions.

Key Experimental Protocols for Assessing Binding Specificity

Several robust methods are employed to determine the binding affinity and specificity of RGD-Cys peptides. These include solid-phase binding assays, cell-based adhesion assays, and surface plasmon resonance.

This method provides a simple and rapid way to analyze the direct interaction between a purified integrin receptor and an RGD peptide in a high-throughput format.[16][17] It is often performed as a competitive assay where the RGD peptide of interest competes with a labeled ligand for binding to immobilized integrin.

Detailed Methodology:

-

Plate Coating: Purified integrin receptor (e.g., αvβ3) is diluted in a suitable buffer (e.g., 50mM Tris HCl pH 7.4, 100mM NaCl, 2mM CaCl2, 1mM MgCl2, 1mM MnCl2) and adsorbed to the wells of a high-capacity binding 96-well plate (100 µL/well) by overnight incubation at 4°C.[18]

-

Blocking: The remaining protein-binding sites on the well surface are blocked by incubating with a blocking buffer (e.g., buffer from step 1 containing 1% BSA) for 1 hour at room temperature to prevent non-specific binding.[16][18]

-

Competitive Binding: A constant concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a biotinylated RGD peptide) is co-incubated with various dilutions of the unlabeled test RGD-Cys peptide in the coated and blocked wells for 2-3 hours at room temperature.[18][19]

-

Washing: Wells are washed three to five times with binding buffer to remove unbound peptides and ligands.[18]

-

Detection: Avidin- or streptavidin-conjugated horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature. This enzyme will bind to the biotinylated ligand that is bound to the integrin.[16]

-

Substrate Addition & Measurement: After a final wash, an HRP substrate (e.g., TMB) is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with an acid solution, and the absorbance is measured using a plate reader (e.g., at 450 nm or 490 nm).[18][19]

-

Data Analysis: The absorbance values are plotted against the concentration of the test peptide. The IC50 value is calculated by fitting the data using a non-linear regression model.[14]

This assay measures the ability of an RGD peptide to inhibit cell attachment to a surface coated with an ECM protein. It provides a more biologically relevant context by using whole cells that express integrins in their native membrane environment.

Detailed Methodology:

-

Plate Coating: 96-well tissue culture plates are coated with an ECM protein solution (e.g., 10 µg/mL vitronectin or fibronectin in PBS) and incubated for 1 hour at 37°C or overnight at 4°C.[20]

-

Blocking: The wells are washed with PBS and then blocked with a solution containing 1% BSA for 1 hour at 37°C to prevent non-specific cell attachment.[4]

-

Cell Preparation: An appropriate cell line (e.g., U87MG glioblastoma cells, which express αvβ3 and αvβ5) is harvested non-enzymatically (e.g., using EDTA) to preserve receptor integrity.[4][7] The cells are washed, resuspended in serum-free media containing 0.1% BSA, and counted.

-

Inhibition Assay: The prepared cells are pre-incubated with various concentrations of the RGD-Cys test peptide for approximately 15-30 minutes.

-

Seeding and Adhesion: The cell-peptide suspension is then added to the ECM-coated wells (e.g., 2 x 10⁴ cells/well) and incubated for 1-2 hours at 37°C to allow for cell adhesion.[4][21]

-

Washing: Non-adherent cells are removed by gently washing the wells two to three times with PBS.[20]

-

Quantification: The number of adherent cells is quantified. This can be done by:

-

Staining: Fixing the cells and staining them with crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader.[22]

-

Fluorescence: Pre-labeling the cells with a fluorescent dye (like Calcein-AM or CFSE) before the assay and measuring the fluorescence of the adherent cells with a plate reader.[20]

-

-

Data Analysis: The percentage of cell adhesion relative to a no-peptide control is plotted against the peptide concentration to determine the IC50 value.[11]

SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates, k_on and k_off) and affinity (dissociation constant, K_D).[23]

Detailed Methodology:

-

Chip Preparation: One of the binding partners (either the integrin or the RGD peptide) is immobilized on the surface of an SPR sensor chip. A common approach is to immobilize a His-tagged integrin onto a nitrilotriacetic acid (NTA) chip.[24]

-

Analyte Injection: A solution containing the other binding partner (the analyte, e.g., the RGD-Cys peptide) at various concentrations is flowed over the chip surface.[25]

-

Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in response units, RU).

-

Steady-State Phase: The injection continues until the binding reaches equilibrium.

-

Dissociation Phase: A buffer solution without the analyte is flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.[25]

-

Regeneration: A specific solution is injected to remove all bound analyte from the ligand, returning the chip surface to its baseline state for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (plots of RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (k_on, k_off) and the equilibrium dissociation constant (K_D = k_off/k_on).[25]

Integrin-Mediated Signaling Pathways

Integrins lack intrinsic kinase activity and function as signaling receptors by forming large multi-protein complexes at the cell membrane known as focal adhesions.[1][26] The binding of an RGD peptide to an integrin initiates "outside-in" signaling, a cascade of intracellular events that regulate cell behavior.[8][27]

Upon ligand binding, integrins cluster and undergo a conformational change, leading to the recruitment and activation of numerous signaling and cytoskeletal proteins to the integrin's cytoplasmic tails.[1][27] A key initial event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).[26][28] This phosphorylated site serves as a docking location for the SH2 domain of Src family kinases. Src then phosphorylates other sites on FAK, creating a fully active FAK-Src complex.[26]

This complex acts as a central hub, initiating several downstream pathways:

-

PI3K/Akt Pathway: The FAK-Src complex can activate Phosphoinositide 3-kinase (PI3K), which leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). This pathway is a major driver of cell survival and proliferation.[29][30]

-

MAPK/ERK Pathway: The FAK-Src complex can also activate the Ras/Raf/MEK/ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][31] This is achieved through adaptor proteins like Grb2, leading to the activation of Ras and subsequent downstream signaling that controls gene expression, proliferation, and differentiation.[31]

-

Cytoskeletal Organization: Activated integrins, through proteins like talin and vinculin, establish a physical link to the actin cytoskeleton.[1] This connection is essential for cell spreading, migration, and the generation of mechanical forces.

References

- 1. Integrin - Wikipedia [en.wikipedia.org]

- 2. Integrin-mediated signal transduction pathways [digitum.um.es]

- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 10. rndsystems.com [rndsystems.com]

- 11. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 16. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 19. researchgate.net [researchgate.net]

- 20. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Specific binding of integrin alphaIIbbeta3 to RGD peptide immobilized on a nitrilotriacetic acid chip: a surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 29. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. rupress.org [rupress.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Arg-Gly-Asp-Cys (RGDC) Sequence in Fibronectin-Mediated Cell Processes

Introduction: Fibronectin and the RGD Cell Adhesion Motif

Fibronectin (FN) is a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix (ECM) that plays a pivotal role in a wide array of cellular processes, including adhesion, migration, growth, and differentiation.[1][2] It exists as a dimer, with each subunit composed of repeating modules known as Type I, II, and III domains.[2][3] These domains confer binding specificity to various ECM components like collagen and fibrin, as well as to cell surface receptors.[2][4]

In the early 1980s, Ruoslahti and Pierschbacher identified the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the minimal, essential recognition motif within fibronectin responsible for mediating cell attachment.[5][6] This sequence is located on a flexible loop in the 10th Type III module of fibronectin (FN-III10).[2][7] The discovery of the RGD motif was a landmark in cell biology, revealing a fundamental mechanism of cell-matrix interaction and opening new avenues for research and therapeutic development.[5][8] The RGD sequence is not exclusive to fibronectin and is found in other ECM proteins such as vitronectin, fibrinogen, and osteopontin.[9]

The this compound (RGDC) Peptide: A Versatile Tool for Research

The this compound (RGDC) sequence is a synthetic peptide that incorporates the core RGD cell recognition motif. The addition of a C-terminal Cysteine (Cys) residue provides a reactive thiol (-SH) group. This functional group is crucial for the covalent immobilization of the peptide onto various substrates, such as gold surfaces, hydrogels, and nanoparticles, making the RGDC peptide an invaluable tool in biomaterials science and drug delivery.[10][11] For instance, the RGDC peptide can be bound to gold-coated implants via its sulfhydryl group to promote osteoblast binding and proliferation.[10]

Mechanism of Action: RGDC-Integrin Interaction and Downstream Signaling

The biological effects of the RGDC sequence are mediated primarily through its interaction with integrins, a family of transmembrane heterodimeric receptors that link the ECM to the intracellular cytoskeleton.[6][12]

Integrin Binding and Specificity

Nearly half of the known integrins recognize the RGD motif, including key receptors such as α5β1, αvβ3, αvβ5, and αIIbβ3.[8][13] The specificity of this interaction is not solely dependent on the RGD sequence itself but is also influenced by the conformation of the peptide and the surrounding amino acid context.[5] For example, in native fibronectin, a "synergy site" with the sequence Pro-His-Ser-Arg-Asn (PHSRN) in the adjacent 9th Type III module cooperates with the RGD motif to enhance the binding affinity and specificity for the α5β1 integrin.[9][14]

Cyclic RGD peptides often exhibit higher receptor affinity and stability compared to their linear counterparts due to their conformationally constrained structure.[5] For example, the cyclic peptide ACDCRGDCFCG (RGD4C) was found to be 200-fold more potent than linear RGD peptides.[5]

Caption: RGDC peptide binding to a cell surface integrin receptor.

"Outside-In" Signaling Cascade

The binding of RGDC to integrins triggers a cascade of intracellular events known as "outside-in" signaling.[15] This process regulates critical cellular behaviors like adhesion, migration, proliferation, and survival.[12]

The key steps in this pathway are:

-

Integrin Clustering and Activation: Ligand binding induces a conformational change in the integrin, leading to receptor clustering.

-

Focal Adhesion Formation: The clustered integrins recruit a multiprotein complex at the cell membrane known as a focal adhesion.

-

Signal Transduction: This assembly activates a cascade of phosphorylation events involving various downstream signaling molecules. Key among these is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon activation.[12][15] Activated FAK then serves as a scaffold for other signaling proteins, leading to the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) cascade, which ultimately influences gene expression and cell behavior.[15]

Caption: Simplified RGD-Integrin Mediated FAK/MAPK Signaling Pathway.

Quantitative Analysis of RGD-Integrin Interactions

The affinity of RGD-containing ligands for integrins can be quantified using various biophysical techniques. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to describe binding strength.

| Ligand | Integrin Receptor | Assay Method | Binding Affinity | Reference |

| Fibronectin | Fibronectin Receptor | Radioreceptor Assay | Kd = 3 x 10-8 M | [16] |

| GRGDSP Peptide | Fibronectin Receptor | Inhibition Assay | ~200-400x less inhibitory than 110-kDa FN fragment | [16] |

| RGDFAKLF Peptide | (Implied αvβ3) | MTT Assay (HUVECs) | IC50 = 136.7 ng/mL | [17] |

| FAKLFRGD Peptide | (Implied αvβ3) | MTT Assay (HUVECs) | IC50 = 200 ng/mL | [17] |

| RGD Peptide | (Implied αvβ3) | MTT Assay (HUVECs) | IC50 = 3000 ng/mL | [17] |

| Biotinylated Knottin-RGD | αvβ3 | ELISA | Binds at nanomolar concentrations (0.1-1000 nM) |

Note: The binding affinity can vary significantly based on the specific peptide sequence, its conformation (linear vs. cyclic), the experimental conditions, and the activation state of the integrin.[18]

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of RGDC Peptide

This protocol outlines a manual synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.[19]

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the Cysteine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling (Aspartic Acid):

-

Dissolve Fmoc-Asp(OtBu)-OH, HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash thoroughly with DMF. Perform a Kaiser test to confirm complete coupling.

-

-

Repeat Cycles: Repeat steps 2 and 3 for Glycine (Fmoc-Gly-OH) and then Arginine (Fmoc-Arg(Pbf)-OH) to build the peptide chain.

-

Final Deprotection: Remove the N-terminal Fmoc group from Arginine using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, OtBu, Pbf).

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the RGDC peptide using mass spectrometry and analytical HPLC.

Cell Adhesion Assay

This protocol is used to quantify the attachment of cells to surfaces coated with RGDC peptide.[20][21]

Materials:

-

96-well tissue culture plates

-

RGDC peptide solution

-

Control peptide (e.g., RADC) solution

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Cell line of interest (e.g., HeLa cells, Human Dermal Fibroblasts (HDFs))

-

Cell culture medium (e.g., DMEM)

-

Cell detachment solution (e.g., Trypsin-EDTA or EDTA/EGTA)

-

Calcein-AM or crystal violet for cell quantification

Procedure:

-

Plate Coating: Add RGDC peptide solution (e.g., 1-10 µM in PBS) to wells of a 96-well plate. Add control peptide or PBS to control wells. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the wells three times with PBS to remove unbound peptide. Add blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Cell Preparation: Detach cells from their culture flask, wash, and resuspend them in serum-free medium containing 0.1% BSA.

-

Cell Seeding: Aspirate the blocking buffer from the wells and seed the cells at a desired density (e.g., 2 x 104 cells/well).

-

Incubation: Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Crystal Violet: Fix the remaining cells with methanol, stain with 0.5% crystal violet, wash, and solubilize the dye with Sorenson’s buffer. Read absorbance at 570 nm.

-

Calcein-AM: Add Calcein-AM solution to the wells, incubate for 30 minutes, and read fluorescence (Excitation: 485 nm, Emission: 520 nm).

-

-

Analysis: Compare the absorbance/fluorescence values from RGDC-coated wells to control wells to determine the extent of specific cell adhesion.

Caption: General Workflow for a Cell Adhesion Assay.

Applications in Drug Development and Research

The unique properties of the RGDC peptide make it a powerful tool in biomedical applications.

-

Tissue Engineering: RGDC-functionalized scaffolds and hydrogels are widely used to promote cell attachment, spreading, and tissue integration, which is critical for creating engineered tissues and promoting wound healing.[10][22]

-

Targeted Drug Delivery: Many cancer cells overexpress integrins like αvβ3. By conjugating chemotherapeutic drugs or imaging agents to RGDC peptides, these payloads can be specifically targeted to tumor sites, potentially increasing efficacy while reducing systemic toxicity.[5][22][23]

-

Diagnostic Imaging: RGDC peptides can be linked to radiotracers (e.g., 18F) for use in Positron Emission Tomography (PET) to visualize and monitor tumors that have high integrin expression.[5]

-

Fundamental Research: Soluble RGDC peptides can act as competitive inhibitors of fibronectin-integrin binding, allowing researchers to probe the roles of these interactions in various biological processes.[5][8]

Conclusion

The this compound (RGDC) peptide, derived from the fundamental cell-binding motif of fibronectin, serves as a cornerstone of modern cell biology research and a promising platform for advanced biomedical applications. Its ability to engage specific integrin receptors triggers critical signaling pathways that control cell fate and function. The addition of a cysteine residue provides a convenient handle for conjugation, enabling the development of functionalized biomaterials for tissue engineering and sophisticated drug delivery systems for targeted cancer therapy. A thorough understanding of its interaction with integrins, the resulting signaling cascades, and the quantitative aspects of this binding is essential for professionals seeking to harness its potential in research and drug development.

References

- 1. youtube.com [youtube.com]

- 2. Fibronectin - Wikipedia [en.wikipedia.org]

- 3. Fibronectin: Molecular Structure, Fibrillar Structure and Mechanochemical Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 6. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced unfolding of the fibronectin type III module reveals a tensile molecular recognition switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abbiotec.com [abbiotec.com]

- 11. ilexlife.com [ilexlife.com]

- 12. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The RGD motif in fibronectin is essential for development but dispensable for fibril assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of modifications of the RGD sequence and its context on recognition by the fibronectin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. minds.wisconsin.edu [minds.wisconsin.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellgs.com [cellgs.com]

- 23. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of Cysteine in RGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of cell adhesion research and therapeutic development, serving as a primary recognition motif for numerous integrin receptors. While the core RGD sequence provides the initial binding footprint, its efficacy, stability, and specificity are significantly enhanced through strategic chemical modifications. Among these, the incorporation of cysteine residues stands out as a versatile and powerful tool. This technical guide provides an in-depth exploration of the multifaceted roles of cysteine in RGD peptides, offering insights into its impact on structure, function, and therapeutic applications.

Cysteine-Mediated Cyclization: Enhancing Stability and Affinity

Linear RGD peptides often suffer from low binding affinity, rapid degradation by proteases, and a lack of specificity for particular integrin subtypes.[1] Cysteine residues provide a strategic solution to these limitations through the formation of disulfide bonds, leading to cyclic RGD peptides with significantly improved pharmacological profiles.

The introduction of cysteine residues at flanking positions of the RGD motif allows for intramolecular disulfide bond formation, constraining the peptide into a more rigid, cyclic conformation.[2] This cyclization has several key advantages:

-

Increased Stability: The cyclic structure protects the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[1][3]

-

Enhanced Binding Affinity: Conformational constraint pre-organizes the RGD motif into a bioactive conformation that more readily fits the integrin binding pocket, leading to higher binding affinity.[2][3][4] Cyclic RGD peptides have been shown to be significantly more potent inhibitors of platelet aggregation than their linear counterparts.[2][4]

-

Improved Specificity: The defined conformation of cyclic RGD peptides can be tailored to selectively target specific integrin subtypes. For instance, while linear RGD sequences like GRGDSP are selective for α5β1 integrin, cyclic peptides such as cyclo(RGDf(NMe)V) show preferential binding to αvβ3.[3]

The following table summarizes the impact of cyclization on the inhibitory activity of RGD peptides.

| Peptide | Structure | Target | IC50 | Reference |

| RGD-5 (AGGDD) | Linear | Platelet Aggregation | - | [4] |

| RGD-6 (CARGDDC) | Cyclic (Disulfide) | Platelet Aggregation | More efficient than linear | [4] |

| Linear RGD | Linear | αvβ3 | - | [1] |

| RGD4C (ACDCRGDCFCG) | Cyclic (Disulfide) | αvβ3 | 200-fold more potent than linear | [1] |

| c(RGDf(NMe)V) (Cilengitide) | Cyclic | αvβ3 and αvβ5 | Higher affinity than linear RGD | [5] |

Cysteine as a Conjugation Handle: Expanding Functional Horizons

The thiol group of cysteine is a versatile chemical handle for the site-specific modification of RGD peptides. This allows for their conjugation to a wide array of molecules and materials, expanding their therapeutic and diagnostic applications.

Surface Immobilization for Biomaterials

Cysteine-terminated RGD peptides can be readily immobilized on various surfaces to promote cell adhesion and tissue integration. The thiol group can form strong covalent bonds with surfaces like gold via thiol-gold chemistry or with maleimide-functionalized surfaces through a thiol-maleimide reaction.[6][7][8] This strategy is widely employed in tissue engineering to create bioactive scaffolds that can support cell attachment, proliferation, and differentiation.[6][8]

Nanoparticle Functionalization for Targeted Drug Delivery

RGD peptides functionalized with a terminal cysteine can be conjugated to the surface of nanoparticles, creating targeted drug delivery systems.[9][10] These RGD-decorated nanoparticles can specifically bind to integrin-overexpressing cancer cells, leading to enhanced tumor accumulation of therapeutic payloads and reduced off-target toxicity.[1][10] The thiol group of cysteine provides a stable linkage to various nanoparticle platforms, including gold nanoparticles and liposomes.[9][11]

Improving Pharmacokinetics

The introduction of a free cysteine residue can also be used to improve the pharmacokinetic properties of RGD peptides. For instance, adding a cysteine residue to the iRGD peptide was shown to prolong its plasma half-life.[12] This is achieved through the covalent binding of the peptide to plasma albumin via a disulfide bond, effectively reducing renal clearance and extending its circulation time.[12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing RGD Peptides

Methodology:

-

Resin Selection: A suitable solid support, such as a Rink amide resin, is chosen for the synthesis of C-terminally amidated peptides.[13]

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[14]

-

Amino Acid Coupling: The desired Fmoc-protected amino acids, including cysteine with an appropriate side-chain protecting group (e.g., Trityl (Trt) or Acetamidomethyl (Acm)), are sequentially coupled to the growing peptide chain.[14] Coupling is typically mediated by activating agents like HCTU or HATU in the presence of a base such as DIPEA.[13]

-

Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[14]

-

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for cysteine-containing RGD peptides.

Cyclization of RGD Peptides via Disulfide Bond Formation

Methodology:

-

Peptide Dissolution: The purified linear peptide containing two cysteine residues is dissolved in a suitable buffer, typically at a high dilution to favor intramolecular cyclization over intermolecular oligomerization.[15] The pH of the solution is usually adjusted to a slightly basic range (pH 8-9) to facilitate thiol oxidation.[16]

-

Oxidation: The disulfide bond is formed by oxidation of the two thiol groups. This can be achieved through several methods:

-

Air Oxidation: The peptide solution is stirred in the presence of air for several hours to days. This is a simple but often slow method.[16]

-

Chemical Oxidation: Oxidizing agents such as hydrogen peroxide, iodine, or potassium ferricyanide (B76249) can be used to accelerate the cyclization process.[15]

-

-

Reaction Monitoring: The progress of the cyclization reaction is monitored by RP-HPLC.

-

Purification: Once the reaction is complete, the cyclic peptide is purified from any remaining linear peptide or side products by RP-HPLC.

Workflow for Disulfide Bond Formation:

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. Structure and function of RGD peptides derived from disintegrin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparative cell adhesion properties of cysteine extended peptide architectures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Role of Functionalized Peptides in Nanomedicine for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lifetein.com [lifetein.com]

The Arg-Gly-Asp-Cys (RGDC) Motif: A Technical Guide to its Role in Cell Adhesion for Researchers and Drug Development Professionals

An In-depth Examination of the RGDC Motif, its Interaction with Integrins, and its Application in Therapeutics and Biomaterials.

The tetrapeptide Arg-Gly-Asp-Cys (RGDC) is a significant motif in the field of cell adhesion, playing a crucial role in the interaction between cells and the extracellular matrix (ECM). An extension of the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, the addition of a C-terminal cysteine residue provides a unique chemical handle for bioconjugation, enabling its application in targeted drug delivery, tissue engineering, and the development of advanced biomaterials. This technical guide provides a comprehensive overview of the RGDC motif, its binding characteristics, the signaling pathways it initiates, and detailed experimental protocols for its study.

The RGDC Motif and its Interaction with Integrins

The RGD sequence is the primary recognition site for a large family of transmembrane receptors known as integrins. These heterodimeric proteins, composed of α and β subunits, mediate cell-matrix and cell-cell interactions, influencing cell adhesion, migration, proliferation, and survival. The addition of a cysteine residue to form the RGDC motif primarily serves as a strategic tool for researchers. The thiol group of cysteine allows for stable, covalent attachment of the peptide to surfaces, nanoparticles, or therapeutic molecules, a process often referred to as functionalization.

While the core RGD sequence is responsible for the direct interaction with the integrin binding pocket, the presence of the cysteine residue and its subsequent conjugation can influence the peptide's conformation and, consequently, its binding affinity and selectivity for different integrin subtypes. The conformation of the RGD loop is a critical determinant of which integrin subtypes it will bind to with high affinity.

Quantitative Analysis of RGD Binding Affinities

The binding affinity of RGD-containing peptides to various integrins is a critical parameter in the design of targeted therapies and biomaterials. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. Below is a summary of reported binding affinities for various RGD peptides to different integrin subtypes. It is important to note that these values are compiled from various studies and experimental conditions may differ.

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Kd (nM) | Reference |

| RGD | αvβ3 | 89 | - | [1] |

| RGD | α5β1 | 335 | - | [1] |

| RGD | αvβ5 | 440 | - | [1] |

| c(RGDfV) | αvβ3 | 1.5 - 6 | - | [2] |

| c(RGDfK) | αvβ3 | 1.5 - 6 | - | [2] |

| c(RGDyK) | αvβ3 | 1.5 - 6 | - | [2] |

| c(RGDfC) | αvβ3 | 1.5 - 6 | - | [2] |

| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ3 | 30 | 0.4 | [3][4] |

| Bicyclic RGD (CT3HPQCT3RGDcT3) | αvβ3 | 31 | - | [3] |

| Bicyclic RGD (CT3HSQCT3RGDcT3) | αvβ3 | 42 | - | [3] |

| Bicyclic RGD (CT3RGDcT3NWaCT3) | αvβ5 | 650 | - | [3] |

| Bicyclic RGD (CT3RGDcT3AY(D-Leu)CT3) | α5β1 | 90 | - | [3] |

| Bicyclic RGD (CT3RGDcT3AWGCT3) | α5β1 | 90-173 | - | [3] |

| Bicyclic RGD (CT3RGDcT3AYaCT3) | α5β1 | 90-173 | - | [3] |

| Knottin-RGD | αvβ3 | 38 | 0.6 | [4][5] |

| Knottin-RGD | αvβ5 | 76 | - | [5] |

| Knottin-RGD | α5β1 | 114 | - | [5] |

| cyclo-[KRGDf] | αvβ5 | 182 | - | [5] |

| c-(G7RGDLPET) | αvβ3 | 10,200 (HEK-293 cells) | - | [6] |

| c-(G7RGDLPET) | αvβ3 | 37,000 (SKOV-3 cells) | - | [6] |

| Compound 1-K | αvβ3 | 3,500 (HEK-293 cells) | - | [6] |

| Compound 1-K | αvβ3 | 28,100 (SKOV-3 cells) | - | [6] |

| Compound 1-K | αvβ5 | 50,000 (HT-29 cells) | - | [6] |

| Compound 2-c | αvβ3 | 910 (HEK-293 cells) | - | [6] |

| Compound 2-c | αvβ3 | 2,450 (SKOV-3 cells) | - | [6] |

| Compound 2-c | αvβ5 | 12,300 (HT-29 cells) | - | [6] |

Signaling Pathways Activated by RGDC-Integrin Interaction

The binding of the RGDC motif to integrins triggers a cascade of intracellular signaling events, collectively known as outside-in signaling. This process regulates a multitude of cellular functions. Upon ligand binding, integrins cluster and recruit various signaling and adaptor proteins to form focal adhesions. This initiates downstream signaling pathways, most notably involving Focal Adhesion Kinase (FAK) and Src family kinases.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of the RGDC motif. The following sections provide protocols for key experiments.

Cell Adhesion Assay

This protocol outlines a standard method to quantify the attachment of cells to a surface functionalized with the RGDC peptide.

Objective: To determine the extent of cell adhesion to an RGDC-coated surface compared to control surfaces.

Materials:

-

96-well tissue culture plates

-

RGDC peptide solution (e.g., 1 mg/mL in sterile phosphate-buffered saline - PBS)

-

Control peptide solution (e.g., RADC or RGE)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Cell culture medium

-

Cell suspension of interest

-

Calcein-AM or other suitable fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Surface Coating:

-

Add 100 µL of RGDC peptide solution to the wells of a 96-well plate.

-

In separate wells, add the control peptide solution and a PBS-only control.

-

Incubate the plate overnight at 4°C.

-

The following day, aspirate the peptide solutions and wash the wells three times with sterile PBS.

-

To block non-specific cell adhesion, add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C.

-

Aspirate the BSA solution and wash the wells three times with sterile PBS.

-

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cells in serum-free medium.

-

Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

-

Adhesion and Quantification:

-

Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-60 minutes).

-

Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes should be optimized for the cell type.

-

Add 100 µL of PBS or cell lysis buffer to each well.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

The fluorescence intensity is directly proportional to the number of adherent cells.

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Integrin αVβ3 with RGDC Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between integrin αVβ3 and the Arg-Gly-Asp-Cys (RGDC) peptide, a crucial interaction in cell adhesion, signaling, and a key target in drug development. This document details the quantitative binding parameters, in-depth experimental protocols for characterizing this interaction, and the downstream signaling pathways initiated upon peptide binding.

Quantitative Binding Affinity of RGD Peptides to Integrin αVβ3

The binding of RGD-containing peptides to integrin αVβ3 has been quantified using various biophysical and cell-based assays. The affinity is typically reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the specific peptide sequence, its conformation (linear vs. cyclic), and the experimental conditions. Multimeric RGD peptides generally exhibit higher affinity due to avidity effects.[1][2][3]

| Peptide/Ligand | Assay Method | Affinity Metric | Value | Cell Line/System | Reference |

| cyclo(-RGDfK-) | Fluorescence Correlation Spectroscopy (FCS) | Kd | 41.70 nmol/l | Purified integrin αVβ3 | [1] |

| RAFT-RGD (tetrameric cRGD) | Fluorescence Correlation Spectroscopy (FCS) | Kd | 3.87 nmol/l | Purified integrin αVβ3 | [1] |

| HYNIC-G3-monomer | Competitive Displacement Assay (vs. 125I-echistatin) | IC50 | 358 ± 8 nM | U87MG human glioma cells | [3] |

| RWrNM (linear peptide) | Flow Cytometry | KD | Not specified, but higher affinity than c(RGDyK) | U87MG, MDA-MB-231, A549 cells | [4] |

| c(RGDyK) | Flow Cytometry | KD | Not specified | U87MG, MDA-MB-231, A549 cells | [4] |

Note: IC50 values are dependent on the specific radioligand and cell line used in the competitive displacement assay, and direct comparison between different studies should be made with caution.[3]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of the integrin αVβ3-RGDC interaction. Below are protocols for key experimental techniques.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).[5][6]

Experimental Workflow for SPR

Caption: Workflow for SPR analysis of integrin-peptide binding.

Detailed Protocol:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface using a freshly prepared solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

-

Ligand Immobilization:

-

Inject a solution of purified integrin αVβ3 (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface via amine coupling.

-

Monitor the immobilization level in real-time to achieve the desired density.

-

Inject a solution of 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the RGDC peptide in a suitable running buffer (e.g., HBS-P+). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.[5]

-

Inject the peptide solutions over the immobilized integrin surface at a constant flow rate.

-

Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.

-

Between different peptide concentrations, regenerate the sensor surface using a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0) or a high salt buffer to remove the bound peptide.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).

-

Cell Adhesion Assay

This assay measures the ability of cells expressing integrin αVβ3 to adhere to a surface coated with an RGD-containing ligand. Inhibition of this adhesion by soluble RGDC peptide can be used to determine its IC50.[7][8]

Experimental Workflow for Cell Adhesion Assay

Caption: Workflow for a competitive cell adhesion assay.

Detailed Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with a solution of an RGD-containing protein (e.g., vitronectin or fibronectin) or a synthetic RGD peptide conjugate overnight at 4°C.[7]

-

Wash the wells with phosphate-buffered saline (PBS).

-

Block non-specific binding sites by incubating the wells with a solution of bovine serum albumin (BSA) for 1 hour at room temperature.[7]

-

-

Cell Preparation:

-

Culture cells known to express integrin αVβ3 (e.g., U87MG glioma cells, M21 melanoma cells).

-

Label the cells with a fluorescent dye such as Calcein-AM or carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.[9]

-

Harvest the cells and resuspend them in a serum-free medium.

-

-

Adhesion Assay:

-

Pre-incubate the fluorescently labeled cells with various concentrations of the RGDC peptide for 30 minutes.

-

Add the cell-peptide suspension to the coated and blocked wells.

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

-

Quantification:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent cells.

-

Plot the percentage of cell adhesion (relative to a control without inhibitor) against the concentration of the RGDC peptide.

-

Determine the IC50 value from the resulting dose-response curve.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger molecule. It is well-suited for high-throughput screening of inhibitors.[10][11][12]

Detailed Protocol:

-

Probe Preparation:

-

Assay Setup:

-

In a microplate, add a fixed concentration of the fluorescent RGD tracer and purified, soluble integrin αVβ3 to a suitable assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2).

-

To measure competitive binding, add varying concentrations of the unlabeled RGDC peptide.

-

-

Measurement:

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

When the small fluorescent tracer binds to the large integrin, its rotation slows, and the fluorescence polarization increases.

-

In a competitive assay, the unlabeled RGDC peptide will displace the tracer from the integrin, causing a decrease in polarization.

-

The IC50 of the RGDC peptide can be determined by plotting the change in fluorescence polarization against the peptide concentration.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[14][15][16][17][18]

Detailed Protocol:

-

Sample Preparation:

-

Purify integrin αVβ3 and the RGDC peptide to a high degree.

-

Dialyze both the protein and the peptide extensively against the same buffer to minimize heats of dilution. A common buffer is Tris or HEPES with physiological salt concentrations and 1 mM MnCl2.[16]

-

Accurately determine the concentrations of the protein and peptide solutions.

-

-

ITC Experiment:

-

Load the purified integrin αVβ3 into the sample cell of the calorimeter.

-

Load the RGDC peptide solution into the injection syringe. The concentration of the peptide in the syringe should be 10-20 times higher than the protein concentration in the cell.[14]

-

Perform a series of small, sequential injections of the peptide into the protein solution while maintaining a constant temperature.

-

-

Data Analysis:

-

Each injection produces a heat pulse that is integrated to determine the heat change.

-

The resulting data are plotted as heat change per mole of injectant versus the molar ratio of peptide to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

-

Integrin αVβ3-Mediated Signaling Pathways